SPACE peptide

Description

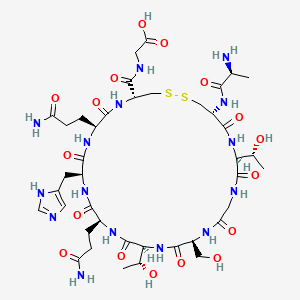

Structure

2D Structure

Properties

Molecular Formula |

C40H63N15O17S2 |

|---|---|

Molecular Weight |

1090.2 g/mol |

IUPAC Name |

2-[[(4R,7S,10S,13S,16S,19S,25S,28R)-7,13-bis(3-amino-3-oxopropyl)-28-[[(2S)-2-aminopropanoyl]amino]-16,25-bis[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C40H63N15O17S2/c1-16(41)32(64)52-25-14-74-73-13-24(33(65)46-11-29(62)63)53-35(67)20(4-6-26(42)59)49-36(68)22(8-19-9-44-15-47-19)51-34(66)21(5-7-27(43)60)50-40(72)31(18(3)58)55-37(69)23(12-56)48-28(61)10-45-39(71)30(17(2)57)54-38(25)70/h9,15-18,20-25,30-31,56-58H,4-8,10-14,41H2,1-3H3,(H2,42,59)(H2,43,60)(H,44,47)(H,45,71)(H,46,65)(H,48,61)(H,49,68)(H,50,72)(H,51,66)(H,52,64)(H,53,67)(H,54,70)(H,55,69)(H,62,63)/t16-,17+,18+,20-,21-,22-,23-,24-,25-,30-,31-/m0/s1 |

InChI Key |

NDGGTJRAQNJEBK-GTKCDMHESA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)[C@@H](C)O)CO)O |

Canonical SMILES |

CC(C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)C(C)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

SPACE Peptide: A Technical Guide to a Novel Skin-Penetrating Enhancer

A Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the SPACE peptide, a novel skin-penetrating peptide with significant potential for enhancing the topical delivery of macromolecules. This document details its discovery through phage display, elucidates its mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its study and application.

Introduction to this compound

The SPACE (Skin Penetrating and Cell Entering) peptide is a cyclic peptide identified for its ability to facilitate the transport of conjugated cargo molecules across the stratum corneum and into the viable layers of the skin.[1] Its amino acid sequence is ACTGSTQHQCG, with a disulfide bond between the two cysteine residues creating its cyclic structure.[2] The discovery of the this compound addresses a significant challenge in dermatological and transdermal drug delivery: overcoming the barrier function of the skin to deliver large therapeutic molecules like proteins and nucleic acids.[1]

Discovery of the this compound: Phage Display Technology

The this compound was identified using in vitro phage display, a powerful technique for discovering peptides with specific binding affinities or functions from a large library of variants.[1][3] The process involved screening a phage library displaying random peptide sequences for their ability to penetrate porcine skin.

Experimental Workflow for Phage Display Discovery of Skin-Penetrating Peptides

The following diagram illustrates the workflow used to identify the this compound.

Mechanism of Action

The this compound enhances skin penetration through a dual mechanism: interaction with keratin in corneocytes and induction of cellular uptake via macropinocytosis.

Interaction with Keratin

Studies have shown that the this compound interacts with keratin, the primary protein component of corneocytes in the stratum corneum. This interaction is thought to enhance the partitioning of the peptide and its conjugated cargo into the corneocytes, facilitating a transcellular pathway across the skin's outer layer. This mechanism is notable as it does not disrupt the skin's lipid barrier, suggesting a favorable safety profile.

Cellular Uptake via Macropinocytosis

Once past the stratum corneum, the this compound facilitates the entry of its cargo into viable cells such as keratinocytes, fibroblasts, and endothelial cells. The primary mechanism for this cellular entry is macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes.

The following signaling pathway illustrates the key steps in macropinocytosis initiated by the this compound.

Quantitative Efficacy Data

The efficacy of the this compound in delivering macromolecules has been quantified in several studies. The following tables summarize key findings for the delivery of siRNA and hyaluronic acid.

siRNA Delivery

| Parameter | Result | Fold Increase vs. Control | Reference |

| In vitro siRNA penetration (porcine skin) | - | 6.3 ± 1.7 | |

| In vitro siRNA accumulation in epidermis (porcine skin) | - | ~10 | |

| In vitro GAPDH siRNA knockdown | 83.3 ± 3.0% | - | |

| In vivo GAPDH knockdown (BALB/c mice) | 63.2 ± 7.7% | - |

Hyaluronic Acid (HA) Delivery

| Parameter | Result | Fold Increase vs. PBS | Reference |

| In vitro HA penetration (porcine skin) | 9.3 ± 1.2% of applied dose | 7.8 ± 1.1 | |

| In vivo HA penetration (hairless mice) | - | 5 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of the this compound.

Phage Display Screening for Skin-Penetrating Peptides

Objective: To identify peptides that can penetrate the stratum corneum from a phage display library.

Materials:

-

Ph.D.-C7C M13 Phage Display Peptide Library

-

Full-thickness porcine skin

-

Franz Diffusion Cells (FDCs)

-

Luria-Bertani (LB) medium

-

E. coli ER2738 host strain

-

Polyethylene glycol (PEG) 8000

-

Sodium chloride (NaCl)

-

Tris-buffered saline (TBS)

-

DNA sequencing reagents and equipment

Procedure:

-

Skin Preparation: Excise full-thickness porcine skin and mount it in Franz Diffusion Cells with the stratum corneum facing the donor compartment.

-

Library Application: Apply the phage display library (e.g., 1.5 x 10^11 pfu) to the donor compartment of the FDCs.

-

Incubation: Incubate the FDCs at 37°C for 24 hours.

-

Phage Collection: Collect the solution from the receiver compartment, which contains the phage that have penetrated the skin.

-

Amplification: Infect log-phase E. coli ER2738 with the collected phage and amplify in LB medium.

-

Phage Precipitation: Precipitate the amplified phage from the culture supernatant using PEG/NaCl.

-

Titering: Determine the titer of the amplified phage pool.

-

Iterative Screening: Repeat steps 2-7 for subsequent rounds of screening (typically 3-5 rounds) to enrich for skin-penetrating phage clones.

-

Clone Selection and Sequencing: After the final round, isolate individual phage plaques and sequence their DNA to identify the peptide-encoding inserts.

-

Peptide Synthesis and Validation: Synthesize the identified peptide sequences and validate their skin penetration ability using fluorescently labeled peptides and confocal microscopy.

In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of the this compound on keratinocytes.

Materials:

-

Human epidermal keratinocytes (HEKa)

-

96-well microplates

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEKa cells in 96-well plates at a density of 5,000 cells/well and culture until approximately 80% confluency.

-

Peptide Incubation: Replace the culture medium with fresh medium containing varying concentrations of the this compound (e.g., 1.25, 2.5, 5, 10 mg/mL). Include a media-only control.

-

Incubation: Incubate the cells with the peptide for different time periods (e.g., 1, 4, and 12 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Express cell viability as a percentage of the media-only control.

In Vivo siRNA Knockdown Study in Mice

Objective: To evaluate the in vivo efficacy of this compound-conjugated siRNA in knocking down a target protein in the skin.

Materials:

-

Female BALB/c mice

-

siRNA targeting a specific gene (e.g., GAPDH) conjugated to this compound

-

Anesthesia (e.g., isoflurane)

-

Cylinders for topical application

-

Sterile gauze and bandages

-

Skin biopsy tools

-

Protein extraction reagents

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Animal Preparation: Anesthetize the mice and shave the back skin. Attach a cylinder to expose a defined area of skin (e.g., 1.8 cm²).

-

Topical Application: Topically apply the this compound-siRNA conjugate solution (e.g., 200 µL) within the cylinder and spread it evenly.

-

Incubation: Allow the solution to incubate with the skin for 6 hours, maintaining the animals under light anesthesia.

-

Post-application Care: After 6 hours, remove the cylinder and cover the treated area with sterile gauze and a bandage.

-

Tissue Collection: After 72 hours, euthanize the animals and collect skin biopsies (e.g., 5 mm diameter) from the treated area.

-

Protein Analysis: Homogenize the skin biopsies and extract total protein. Determine the level of the target protein (e.g., GAPDH) using Western blotting or ELISA and normalize to total protein concentration.

-

Data Analysis: Compare the protein levels in the treated group to control groups (e.g., untreated, siRNA alone) to determine the percentage of protein knockdown.

Conclusion

The this compound represents a significant advancement in the field of transdermal drug delivery. Its discovery through phage display highlights the power of this technology in identifying novel functional peptides. The dual mechanism of action, involving interaction with keratin and induction of macropinocytosis, provides an effective means of delivering macromolecules into the skin without compromising the skin's barrier integrity. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to leverage the potential of the this compound in therapeutic and cosmetic applications.

References

SPACE Peptide: A Technical Guide for Enhanced Macromolecule Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skin Permeating and Cell Entering (SPACE) peptide, a novel peptide enhancer for the delivery of macromolecules into the skin and cells. This document details its sequence, structure, mechanism of action, and experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Core Concepts: Sequence and Structure

The SPACE peptide is a cyclic peptide identified through in vitro phage display for its ability to penetrate the stratum corneum.[1] Its primary sequence and key structural features are outlined below.

Table 1: this compound Sequence and Chemical Properties

| Feature | Description | Reference |

| Amino Acid Sequence | Ala-Cys-Thr-Gly-Ser-Thr-Gln-His-Gln-Cys-Gly | [2][3] |

| One-Letter Code | ACTGSTQHQCG | [1][3] |

| Structure | Cyclic due to a disulfide bond between the two cysteine residues (Cys2 and Cys10). | |

| Molecular Formula | C40H63N15O17S2 | |

| Molecular Weight | 1090.2 g/mol |

A control peptide (CP) with the sequence ACTHGQTQSCG, also featuring a disulfide bond, has been used in studies to demonstrate the specificity of the this compound's effects.

Mechanism of Action: Skin Penetration and Cellular Uptake

The this compound facilitates the delivery of conjugated macromolecules, such as small molecules, proteins, and siRNA, across the stratum corneum into the epidermis and dermis. Its mechanism of action involves interaction with skin proteins and a specific cellular uptake pathway.

Interaction with Skin Components

Studies have shown that the this compound interacts with proteins in the stratum corneum, particularly keratin. Fourier Transform Infrared (FTIR) spectroscopy has indicated that the this compound induces structural changes in keratin, which is believed to contribute to its skin penetration capabilities. This interaction appears to be specific, as the control peptide does not produce similar effects. Notably, the this compound does not seem to alter the skin's lipid barrier.

Cellular Internalization

Once it has traversed the stratum corneum, the this compound and its cargo are internalized by various skin cells, including keratinocytes, fibroblasts, and endothelial cells. The primary mechanism for this cellular uptake has been identified as macropinocytosis. This process allows the peptide and its conjugated molecules to enter the cell without necessarily being entrapped in endo/lysosomal compartments, which can be advantageous for the delivery of sensitive cargo like siRNA.

Proposed mechanism of this compound action.

Quantitative Data on Efficacy

The this compound has demonstrated significant efficacy in enhancing the delivery of various macromolecules.

Table 2: Enhanced Delivery of Hyaluronic Acid

| Delivery System | Fold Enhancement in Penetration (vs. PBS) | Skin Model | Reference |

| SPACE-ethosomal system (SES) | 7.8 ± 1.1 | Porcine skin in vitro | |

| SES | 5-fold | Hairless mouse skin in vivo |

Table 3: siRNA Delivery and Gene Knockdown

| siRNA Target | Delivery System | Knockdown Percentage | Cell/Tissue Model | Reference |

| GFP | This compound-conjugated siRNA | Significant knockdown | GFP-expressing endothelial cells in vitro | |

| GAPDH | This compound | 83.3 ± 3.0% | In vitro | |

| GAPDH | DOTAP-based SPACE Ethosomal System (DOTAP-SES) | 63.2 ± 7.7% | BALB/c mice skin in vivo | |

| Interleukin-10 | This compound-conjugated siRNA | Significant knockdown | Mouse skin in vivo |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of the this compound.

Peptide Synthesis

The this compound (ACTGSTQHQCG) and the control peptide (ACTHGQTQSCG) are synthesized with a disulfide bond between the cysteine residues to create a cyclic structure. For visualization and conjugation, peptides can be synthesized with N-terminal modifications such as fluorescein isothiocyanate (FITC), 5-carboxyfluorescein (5-FAM), or biotin.

Workflow for this compound synthesis.

Skin Penetration Studies

-

Skin Models: Full-thickness porcine and human skin are commonly used for in vitro studies. The integrity of the skin barrier is confirmed by measuring electrical resistivity.

-

Procedure: A solution of the fluorescently labeled peptide or peptide-macromolecule conjugate (e.g., 1 mg/mL) is applied to the donor compartment of a Franz Diffusion Cell (FDC). After a 24-hour incubation period, the skin sample is retrieved, rinsed, and analyzed by techniques such as confocal microscopy to visualize the extent of penetration.

In Vivo siRNA Delivery and Knockdown Assessment

-

Animal Model: Female BALB/c mice are typically used.

-

Procedure: The dorsal skin of anesthetized mice is shaved. A cylinder is attached to expose a specific area of the skin (e.g., 1.8 cm²). The this compound-siRNA formulation is topically applied and incubated for a set period (e.g., 6 hours). After a further incubation period (e.g., 72 hours), skin biopsies are collected from the treated area.

-

Analysis: Total protein is extracted from the skin biopsies, and the level of the target protein (e.g., GAPDH) is quantified to determine the percentage of knockdown.

Cytotoxicity Assessment

-

Cell Line: Human epidermal keratinocytes (HEKa) are often used.

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay is employed.

-

Procedure: HEKa cells are seeded in 96-well plates. Once they reach approximately 80% confluency, they are incubated with varying concentrations of the this compound (e.g., 1.25 to 10 mg/mL) for different durations (e.g., 1, 4, and 12 hours). Cell viability is then measured to assess cytotoxicity.

Conclusion

The this compound represents a significant advancement in the field of transdermal and cellular drug delivery. Its ability to enhance the penetration of a wide range of macromolecules, coupled with a favorable safety profile, makes it a promising tool for the development of novel therapeutics and cosmeceuticals. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of the this compound in their respective fields.

References

An In-depth Technical Guide to the Core Mechanism of Action of SPACE Peptide in Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin, our body's largest organ, presents a formidable barrier to the topical and transdermal delivery of therapeutic agents, particularly macromolecules. The stratum corneum (SC), the outermost layer of the epidermis, is the primary obstacle to drug penetration. Skin penetrating peptides (SPPs) have emerged as a promising strategy to overcome this barrier. Among these, the SPACE (Skin Penetrating and Cell Entering) peptide has demonstrated significant potential in enhancing the delivery of a wide range of molecules into and through the skin. This technical guide provides a comprehensive overview of the core mechanism of action of the SPACE peptide in the skin, detailing its interaction with cutaneous structures, cellular uptake pathways, and the molecular signaling cascades it is proposed to activate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative delivery vector.

Introduction

The this compound is a cyclic peptide identified through phage display for its ability to penetrate the skin and enter various skin cells[1]. Its sequence is ACTGSTQHQCG, with a disulfide bond between the cysteine residues[1]. It has been shown to facilitate the delivery of a variety of cargo molecules, including small molecules, proteins, siRNA, and hyaluronic acid, across the stratum corneum and into the viable epidermis and dermis[1][2][3]. A key feature of the this compound is its ability to enhance the permeation of molecules it is conjugated to, with minimal disruption to the skin's lipid barrier. This guide will dissect the multifaceted mechanism of action of the this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: A Dual Strategy

The this compound employs a two-pronged approach to enhance molecular delivery into the skin: facilitating transport across the stratum corneum and promoting uptake into viable skin cells.

Transcellular Penetration of the Stratum Corneum

The primary mechanism by which the this compound overcomes the stratum corneum barrier is through a transcellular pathway , rather than by disrupting the intercellular lipid matrix. This is a significant advantage as it preserves the skin's protective barrier function.

-

Interaction with Keratin: The cornerstone of this transcellular transport is the interaction of the this compound with keratin, the primary protein component of corneocytes. This interaction enhances the partitioning of the peptide and its conjugated cargo into the keratin-rich corneocytes.

-

Structural Changes in Keratin: Fourier Transform Infrared (FTIR) spectroscopy studies have indicated that the this compound induces changes in the secondary structure of keratin within the corneocytes. This alteration is believed to facilitate the passage of the peptide-cargo conjugate through the densely packed keratin filaments.

-

No Significant Lipid Disruption: Crucially, studies have shown that the this compound does not significantly alter the skin's lipid barrier. This is evidenced by minimal changes in skin resistance, transepidermal water loss (TEWL), and the lipid structure as analyzed by FTIR spectroscopy.

Cellular Entry into Viable Skin Cells

Once across the stratum corneum, the this compound facilitates the entry of its cargo into viable skin cells such as keratinocytes, fibroblasts, and endothelial cells. The predominant mechanism for this cellular uptake is believed to be macropinocytosis .

-

Macropinocytosis: This is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. This process is initiated by actin-driven membrane ruffling, leading to the formation of large, irregular endocytic vesicles. The uptake of this compound into keratinocytes has been shown to be an active, energy-dependent process, which is characteristic of macropinocytosis.

Signaling Pathways

While the precise signaling cascade initiated by the this compound on the surface of keratinocytes has not been fully elucidated in dedicated studies, a proposed pathway can be constructed based on the known mechanisms of macropinocytosis induction by other peptides and growth factors.

Proposed Signaling Pathway for this compound-Induced Macropinocytosis

The following diagram illustrates a hypothetical signaling pathway for this compound-induced macropinocytosis in keratinocytes. This pathway is based on general principles of macropinocytosis and requires specific experimental validation for the this compound.

References

- 1. The Actin Cytoskeleton Responds to Inflammatory Cues and Alters Macrophage Activation [mdpi.com]

- 2. Peptides as skin penetration enhancers: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial peptide nisin induces spherical distribution of macropinocytosis-like cytokeratin 5 and cytokeratin 17 following immediate derangement of the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on SPACE Peptide Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the efficacy of the Sustained-Penetrating and Effector-delivering-Conjugate (SPACE) peptide. The SPACE peptide is a novel skin-penetrating peptide identified through phage display, designed to facilitate the topical and transdermal delivery of a wide range of cargo molecules, from small molecules to large macromolecules like siRNA and proteins.[1] This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the proposed mechanisms and workflows.

Core Efficacy Data

Initial research has demonstrated the potential of the this compound to significantly enhance the delivery of various molecules into the skin. The following tables summarize the key quantitative findings from these studies.

Table 1: Enhanced Delivery of siRNA via this compound Formulations

| Cargo | Delivery System | In Vitro Knockdown Efficiency | In Vivo Knockdown Efficiency (BALB/c mice) | Reference |

| GAPDH siRNA | This compound conjugate | 83.3% ± 3.0% (relative to control) | - | [2] |

| GAPDH siRNA | DOTAP-based SPACE Ethosomal System (DOTAP-SES) | - | 63.2% ± 7.7% | [2][3] |

| IL-10 siRNA | This compound conjugate | Minimal effect from siRNA alone | Significant knockdown compared to controls | [1] |

Table 2: Enhanced Penetration of Hyaluronic Acid (HA) via this compound Formulations

| Delivery System | Fold Enhancement in Penetration (In Vitro, Porcine Skin) | Fold Enhancement in Penetration (In Vivo, SKH1 hairless mice) | Optimal this compound Concentration | Reference |

| SPACE-Ethosomal System (SES) | 7.8 ± 1.1-fold (compared to PBS) | 5-fold (compared to PBS control) | 5 mg/mL | |

| Ethosomes alone | ~1.8-fold (compared to Ethanol:PBS control) | - | - |

Table 3: Physicochemical and Safety Profile of this compound

| Parameter | Observation | Method | Reference |

| Skin Lipid Barrier Integrity | No significant alteration | Skin resistance, transepidermal water loss (TEWL), Fourier transform infrared (FTIR) spectroscopy | |

| Interaction with Skin Proteins | Induces changes in secondary structures (α-helices, β-sheets) | FTIR analysis, in-silico docking | |

| Cytotoxicity | Least toxic to keratinocytes among several tested skin-penetrating peptides | MTT Cell Proliferation Assay | |

| Partition Coefficient (PBS to Stratum Corneum + Epidermis) | 9.8 ± 1.5 | - | |

| Partition Coefficient (PBS to Dermis) | 4.3 ± 0.2 | - |

Mechanism of Action: A Transcellular Pathway

The primary mechanism by which the this compound enhances skin penetration is through a transcellular pathway. Unlike methods that disrupt the skin's lipid barrier, the this compound interacts with keratin, a major protein component of corneocytes. This interaction is believed to induce conformational changes in the protein's secondary structure, thereby enhancing the partitioning of the peptide and its conjugated cargo into the keratin-rich corneocytes. This facilitates movement across the stratum corneum and into the deeper layers of the epidermis and dermis. Studies have shown that the peptide has a high affinity for keratin and corneocytes. The cellular uptake into keratinocytes, fibroblasts, and endothelial cells is thought to occur via macropinocytosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these initial findings. The following sections outline the key experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to assess the effect of the this compound on the viability of human epidermal keratinocytes (HEKa).

-

Cell Seeding: HEKa cells are seeded in 96-well microplates at a density of 5,000 cells per well.

-

Cell Culture: The cells are cultured until they reach approximately 80% confluency.

-

Incubation with this compound: The culture medium is replaced with 150 µL of media containing the this compound at various concentrations (e.g., 1.25, 2.5, 5, and 10 mg/mL). A negative control of media only is also included.

-

Incubation Periods: The cells are incubated for different time periods, such as 1, 4, and 12 hours.

-

MTT Assay: Following incubation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability relative to the control.

In Vivo siRNA Knockdown Studies in BALB/c Mice

This protocol details the topical application of this compound-siRNA formulations to assess gene knockdown in the skin of mice.

-

Animal Preparation: Female BALB/c mice are anesthetized. The back skin is shaved, and a cylinder with a defined exposure area (e.g., 1.8 cm²) is attached to the shaved area.

-

Topical Application: 200 µL of the test solution (e.g., DOTAP-SES containing GAPDH-siRNA) is applied within the cylinder and spread evenly over the exposed skin.

-

Incubation: The formulation is allowed to incubate with the skin for a specified period, typically 6 hours, while the animals are kept under light anesthesia.

-

Tissue Collection and Analysis: After the incubation period, the animals are euthanized, and the treated skin tissue is excised for analysis of protein or mRNA levels to determine the extent of gene knockdown.

Preparation of SPACE-Ethosomal System (SES) for Hyaluronic Acid Delivery

This protocol outlines the formulation of a lipid-based carrier system incorporating the this compound.

-

Conjugation of this compound to Lipid: A solution of this compound in PBS (pH 8.0) is incubated with a solution of POPE-NHS (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) in ethanol. The conjugation efficiency is determined using the TNBS (2,4,6-trinitrobenzene sulfonic acid) method, which reacts with primary amino groups.

-

Preparation of Ethosomes: The ethosomal carrier system, with a diameter of approximately 110 nm, is prepared to encapsulate hyaluronic acid.

-

Incorporation of Conjugate: The this compound-POPE conjugate is incorporated into the ethosome formulation. Unconjugated this compound is typically not removed.

-

In Vitro Skin Penetration Studies: The penetration of HA from the SES formulation is assessed using porcine or human skin in Franz diffusion cells over a 24-hour period.

-

In Vivo Skin Penetration Studies: The SES formulation is applied topically to SKH1 hairless mice to confirm dermal penetration and assess enhancement compared to a PBS control.

Conclusion and Future Directions

The initial studies on the this compound have established it as a promising and safe enhancer for the topical delivery of macromolecules. Its mechanism of action, which involves interacting with skin proteins rather than disrupting the lipid barrier, makes it an attractive candidate for dermatological and cosmetic applications. Future research should focus on further elucidating the precise molecular interactions with keratin, optimizing formulation characteristics for a wider range of cargo molecules, and exploring its efficacy in various disease models. The combination of the this compound with other delivery technologies, such as ethosomes, has already demonstrated synergistic effects and represents a promising avenue for continued development.

References

The Role of Macropinocytosis in SPACE Peptide Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. Among these, the Skin Penetrating and Cell Entering (SPACE) peptide has demonstrated significant potential for transporting cargo across the skin barrier and into various cell types, including keratinocytes, fibroblasts, and endothelial cells.[1] Evidence suggests that the primary mechanism for cellular internalization of the SPACE peptide is macropinocytosis, a form of endocytosis responsible for the non-specific uptake of extracellular fluid and solutes.[1][2] This technical guide provides an in-depth analysis of the role of macropinocytosis in this compound uptake, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Quantitative Analysis of this compound Uptake Inhibition

To elucidate the entry mechanism of the this compound, studies have employed various inhibitors of endocytic pathways. The following table summarizes the quantitative effects of these inhibitors on the cellular uptake of this compound, demonstrating the critical role of macropinocytosis.

| Condition/Inhibitor | Target Pathway | Concentration | Cell Type | Inhibition of this compound Uptake (%) | Reference |

| 4°C Incubation | Energy-dependent processes | - | Human Keratinocytes | ~95% | [1] |

| Ethylisopropylamiloride (EIPA) | Macropinocytosis (Na+/H+ exchange inhibitor) | 75 µM | H358 Cells | High (Specific value not provided, but significant) | [3] |

| Wortmannin | Macropinocytosis, Phagocytosis (PI3K inhibitor) | 200 nM | H358 Cells | High (Specific value not provided, but significant) | |

| Chlorpromazine | Clathrin-mediated endocytosis | 10 µM | H358 Cells | No significant effect | |

| Nystatin | Caveolin-mediated endocytosis | 50 µM | H358 Cells | No significant effect |

Note: While specific percentage inhibition for EIPA and Wortmannin on this compound uptake is not explicitly available in the reviewed literature, studies on other peptides show that macropinocytosis inhibitors can significantly reduce uptake. The data for H358 cells is based on studies of other peptidomimetics where macropinocytosis is the primary uptake mechanism.

Key Experimental Protocols

Peptide Uptake Assay using Confocal Microscopy

This protocol allows for the visualization and qualitative assessment of fluorescently-labeled this compound uptake into cells.

Materials:

-

Fluorescently-labeled this compound (e.g., with Alexa Fluor 488)

-

Human keratinocytes (or other relevant cell line)

-

Cell culture medium (e.g., Keratinocyte-SFM)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Confocal microscope

Procedure:

-

Seed human keratinocytes on glass-bottom dishes and culture until they reach ~80% confluency.

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing the fluorescently-labeled this compound (e.g., 1 mg/mL) to the cells.

-

Incubate for a specified time (e.g., 6 or 24 hours) at 37°C.

-

For inhibition studies, pre-incubate cells with endocytosis inhibitors (e.g., EIPA, Wortmannin) for 30-60 minutes before adding the peptide.

-

After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells again with PBS.

-

Mount the dishes and visualize the cells using a confocal microscope. Capture images in both the peptide and DAPI channels.

Quantitative Analysis of Peptide Uptake by Flow Cytometry

This protocol provides a quantitative measurement of peptide uptake on a per-cell basis.

Materials:

-

Fluorescently-labeled this compound

-

Human keratinocytes (or other relevant cell line)

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in a 24-well plate and culture to ~80% confluency.

-

Treat cells with fluorescently-labeled this compound (e.g., 1 µM) for 1 hour at 37°C. For inhibitor studies, pre-treat with inhibitors as described above.

-

After incubation, wash the cells twice with cold PBS.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in culture medium and transfer to FACS tubes.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.

Visualizing the Mechanisms

Signaling Pathway of Macropinocytosis-Mediated Peptide Uptake

The initiation of macropinocytosis is a complex process involving the activation of a cascade of signaling molecules that lead to actin cytoskeleton rearrangement and the formation of membrane ruffles. While the specific receptors for this compound are not fully elucidated, the general pathway for peptide-induced macropinocytosis is depicted below.

Caption: Signaling cascade for this compound-induced macropinocytosis.

Experimental Workflow for Investigating this compound Uptake

The following diagram outlines the logical flow of experiments to determine the role of macropinocytosis in this compound internalization.

Caption: Workflow for macropinocytosis inhibition experiments.

Conclusion

References

SPACE Peptide for Topical Drug Delivery: An In-Depth Technical Guide

Introduction

The effective delivery of therapeutic agents through the skin is a significant challenge in pharmaceutical sciences, primarily due to the formidable barrier presented by the stratum corneum (SC). The Skin Penetrating and Cell Entering (SPACE) peptide is a novel peptide carrier developed to overcome this limitation. Identified through phage display, the SPACE peptide has demonstrated remarkable efficacy in enhancing the topical and transdermal delivery of a wide range of molecules, from small molecules to large biologics like hyaluronic acid and siRNA.[1][2] This technical guide provides a comprehensive overview of the this compound, detailing its mechanism of action, quantitative performance data, and the experimental protocols used to validate its efficacy.

Core Peptide Sequence

The primary sequence identified for the this compound is AC-TGSTQHQ-CG.[2][3] Other related sequences have also been identified through phage display screening.[3]

Mechanism of Action

The this compound facilitates the transport of cargo across the stratum corneum and into viable skin cells through a multi-faceted mechanism. When conjugated to a cargo molecule or incorporated into a delivery vehicle, the peptide enhances penetration into both the epidermis and dermis. The proposed mechanism involves:

-

Binding to Corneocytes: The peptide shows a strong affinity for corneocytes, the primary cells of the stratum corneum, likely binding to keratin.

-

Cellular Internalization: The this compound enables penetration into various skin cells, including keratinocytes and fibroblasts. This cellular uptake is an active process, likely occurring through macropinocytosis, an endocytotic pathway.

-

Transcellular Pathway: For certain molecules like Cyclosporine A, the this compound enhances skin penetration via a transcellular pathway. It achieves this by increasing the partitioning of the drug into keratin-rich corneocytes through the concurrent binding of the peptide with both keratin and the drug molecule.

This process allows the peptide to facilitate the delivery of conjugated cargo without significantly disrupting the skin's overall barrier integrity, as evidenced by modest changes in skin electrical conductivity.

Caption: Proposed mechanism for this compound-mediated topical drug delivery.

Data Presentation: Efficacy in Drug Delivery

The performance of the this compound has been quantified in various studies, often using ethosomal carrier systems to encapsulate the active cargo. The following tables summarize key findings.

Table 1: Enhanced Delivery of Hyaluronic Acid (HA) Carrier System: SPACE-ethosomal system (SES) Skin Model: Porcine skin (in vitro), SKH1 hairless mice (in vivo)

| Metric | Control (PBS) | SPACE-ethosomal system (SES) | Enhancement Factor |

| In Vitro Penetration (24h) | ~1.2% of applied dose | 9.3% ± 1.2% of applied dose | 7.8 ± 1.1-fold |

| In Vivo Skin Deposition (6h) | 0.9% ± 0.06% | 4.5% ± 1.6% | 5.1 ± 1.8-fold |

Note: The optimal concentration of this compound in the SES formulation for HA delivery was found to be 5 mg/mL.

Table 2: Enhanced Delivery of siRNA Carrier System: DOTAP-based SPACE Ethosomal System (DOTAP-SES) Target Gene: GAPDH

| Metric | Control (siRNA in PBS) | DOTAP-SES | Enhancement/Result |

| In Vitro Penetration (Porcine Skin) | Baseline | 6.3 ± 1.7-fold increase | Significantly higher penetration (p<0.01) |

| In Vitro Epidermal Accumulation | Baseline | ~10-fold increase | Significantly higher accumulation (p<0.01) |

| In Vivo Knockdown (BALB/c Mice) | Not reported | 63.2% ± 7.7% knockdown | Significantly higher than control (p<0.05) |

| In Vitro Knockdown (Keratinocytes) | 15.6% ± 6.8% | 83.3% ± 3.0% | Significantly higher than siRNA alone (p<0.01) |

Table 3: Enhanced Delivery of Topical Corticosteroids (TCs) Formulation: Free SPACE™ peptide co-administered with TCs

| Metric | Aqueous/Hydroethanolic Solution | Cortizone™ Cream | SPACE™ Peptide Formulation |

| Epidermal Penetration | Lower | Lower | Significantly Enhanced |

| Skin vs. Systemic Uptake Ratio | Lower | Lower | Higher |

| In Vivo Skin Retention (Hydrocortisone) | Lower | Not Applicable | Enhanced without elevated blood concentrations |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to evaluate the this compound.

In Vitro Skin Permeation Study

This experiment quantifies the transport of a substance across a skin sample.

Objective: To measure the flux and total penetration of a topically applied compound across excised skin.

Apparatus: Franz-type diffusion cells are commonly used.

Methodology:

-

Skin Preparation: Full-thickness or dermatomed human or porcine skin is used. The skin is thawed, and sections are mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.

-

Receptor Fluid: The receptor compartment is filled with a buffered solution (e.g., PBS at pH 7.4), which is maintained at 37°C and continuously stirred to ensure sink conditions.

-

Formulation Application: A precise amount of the test formulation (e.g., SPACE-ethosomal system containing the drug) is applied evenly to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., over 24 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor fluid.

-

Skin Analysis: At the end of the experiment, the skin surface is cleaned. The different layers of the skin (epidermis, dermis) can be separated and homogenized to quantify the amount of drug retained in the tissue.

-

Quantification: The concentration of the drug in the receptor fluid samples and skin homogenates is determined using a validated analytical method, such as HPLC or fluorescence spectroscopy for labeled molecules.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to calculate the steady-state flux. The enhancement ratio is determined by comparing the flux from the peptide-containing formulation to that of a control formulation.

Caption: A typical workflow for an in vitro skin permeation test using Franz cells.

Confocal Laser Scanning Microscopy (CLSM)

This imaging technique is used to visualize the penetration depth and localization of fluorescently-labeled molecules within the skin layers.

Objective: To qualitatively and semi-quantitatively assess the distribution of a fluorescently-labeled cargo delivered by the this compound.

Methodology:

-

Formulation and Application: A fluorescent probe (e.g., FITC-labeled HA, fluorescently-tagged siRNA) is incorporated into the test formulation (with and without this compound). The formulation is applied to the surface of excised skin and incubated for a specific period.

-

Sample Preparation: After incubation, the excess formulation is carefully removed from the skin surface. The skin sample is then embedded in a suitable medium (e.g., OCT compound) and flash-frozen. Vertical sections of a specific thickness (e.g., 30 µm) are cut using a cryotome.

-

Microscopy: The skin sections are mounted on a microscope slide and imaged using a confocal microscope. Z-stack images are acquired by optically sectioning through the depth of the tissue to create a 3D reconstruction.

-

Image Analysis: The images are analyzed to determine the location and intensity of the fluorescence signal within the different skin strata (stratum corneum, epidermis, dermis). System parameters (e.g., laser power, gain) are kept constant across all samples to allow for valid comparison between control and test groups.

References

Skin-Penetrating Peptides: A Technical Guide to Enhancing Transdermal Delivery

For Researchers, Scientists, and Drug Development Professionals

Skin-penetrating peptides (SPPs) represent a promising frontier in transdermal drug delivery, offering a non-invasive strategy to overcome the formidable barrier of the stratum corneum. These short peptides, typically comprising 5-30 amino acids, can facilitate the delivery of a wide range of therapeutic and cosmetic molecules into the skin.[1][2][3][4] This technical guide delves into the core characteristics of SPPs, providing a comprehensive overview of their mechanisms of action, physicochemical properties, and the experimental protocols essential for their evaluation.

Physicochemical Characteristics of Skin-Penetrating Peptides

The ability of SPPs to traverse the skin barrier is intrinsically linked to their physicochemical properties. While there is no single consensus sequence, several key features are commonly observed. These peptides are often cationic or amphipathic in nature.[5] The positive charge is thought to facilitate interaction with the negatively charged components of the skin, while amphipathicity allows for interaction with both lipid and protein components of the stratum corneum.

Below is a summary of the physicochemical properties of several well-characterized SPPs.

| Peptide | Sequence | Origin/Type | Molecular Weight (Da) | Net Charge at pH 7 |

| SPACE peptide | Not specified in provided results | Synthetic | - | - |

| TD-1 | ACSSSPHKHCG | Synthetic | - | +1 |

| Polyarginine (e.g., R8) | RRRRRRRR | Synthetic | 1266.5 | +8 |

| Dermis-localizing peptide (DLP) | Not specified in provided results | - | - | - |

| Linear peptide-12 mer | Not specified in provided results | - | - | - |

| TAT | GRKKRRQRRRPQ | HIV-1 Tat protein | 1589.9 | +8 |

| Penetratin | RQIKIWFQNRRMKWKK | Antennapedia homeodomain | 2245.7 | +8 |

Note: Specific molecular weights and net charges are calculated based on the provided sequences and may vary depending on the source and method of calculation. Information not available in the search results is indicated with "-".

Mechanisms of Skin Penetration

The precise mechanisms by which SPPs enhance skin delivery are multifaceted and not yet fully elucidated. However, research points to several key interactions and pathways. A prominent mechanism involves the interaction of SPPs with skin proteins, particularly keratin within the corneocytes. This interaction is believed to alter the secondary structure of keratin, creating a transient and reversible pathway for the co-penetration of associated cargo molecules. This suggests a transcellular route of penetration.

Some studies also indicate that SPPs can interact with the lipid matrix of the stratum corneum, although a major disruption of the lipid barrier is not always observed. Furthermore, some cell-penetrating peptides (CPPs), a closely related class of peptides, are thought to disrupt tight junctions between cells, potentially facilitating a paracellular pathway .

The proposed general mechanism of SPP-mediated transcellular transport is illustrated in the following diagram:

Experimental Protocols for SPP Evaluation

A robust evaluation of SPP efficacy and safety involves a combination of in vitro and sometimes in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro Skin Permeation Study

This assay is fundamental to quantifying the ability of an SPP to enhance the delivery of a cargo molecule across the skin.

Objective: To measure the flux of a test substance across a skin sample.

Methodology:

-

Skin Preparation:

-

Excised human or animal (e.g., porcine, murine) skin is commonly used. Full-thickness skin, dermatomed skin, or epidermal membranes can be employed.

-

Subcutaneous fat is removed, and the skin is cut to the appropriate size to fit the diffusion cell.

-

-

Diffusion Cell Setup:

-

Franz diffusion cells are a standard apparatus for these studies.

-

The skin sample is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor compartment.

-

-

Experimental Procedure:

-

The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline, PBS), which is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C). The receptor fluid should ensure sink conditions.

-

The SPP and the fluorescently or radioactively labeled cargo molecule are applied to the surface of the skin in the donor chamber.

-

At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution.

-

The concentration of the cargo molecule in the collected samples is quantified using an appropriate analytical method (e.g., HPLC, fluorescence spectroscopy, liquid scintillation counting).

-

-

Data Analysis:

-

The cumulative amount of the cargo that has permeated the skin is plotted against time.

-

The steady-state flux (Jss) is determined from the linear portion of the curve.

-

The permeability coefficient (Kp) and enhancement ratio (ER) are calculated to compare the efficacy of different SPPs.

-

The general workflow for an in vitro skin permeation study is depicted below:

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful imaging technique used to visualize the penetration depth and pathway of fluorescently labeled SPPs and their cargo within the skin.

Objective: To qualitatively and semi-quantitatively assess the localization of a substance within the different layers of the skin.

Methodology:

-

Sample Preparation:

-

An in vitro skin permeation study is performed as described above, using a fluorescently labeled SPP or cargo molecule.

-

At the end of the experiment, the skin sample is removed from the diffusion cell, and the surface is gently cleaned.

-

The treated skin is then either cryo-sectioned into thin vertical slices or imaged directly (for en-face imaging).

-

-

Imaging:

-

The skin section is mounted on a microscope slide.

-

A confocal laser scanning microscope is used to acquire a series of optical sections (z-stacks) through the depth of the skin.

-

The excitation wavelength is chosen based on the fluorophore used.

-

-

Image Analysis:

-

The resulting images are reconstructed to provide a 3D view of the fluorescent probe's distribution within the stratum corneum, viable epidermis, and dermis.

-

The fluorescence intensity at different depths can be quantified to provide a semi-quantitative measure of penetration.

-

Cytotoxicity Assays

It is crucial to assess the safety of SPPs and ensure they do not cause significant damage to skin cells.

Objective: To evaluate the potential toxicity of SPPs on skin cells (e.g., keratinocytes, fibroblasts).

Methodology:

-

Cell Culture:

-

Human keratinocytes (e.g., HaCaT cells) or fibroblasts (e.g., NIH-3T3 cells) are cultured in appropriate media in 96-well plates.

-

-

Treatment:

-

The cells are incubated with various concentrations of the SPP for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed.

-

The MTT reagent is added to the cells, and after incubation, the resulting formazan crystals are solubilized.

-

The absorbance is measured using a microplate reader, which correlates with the number of viable cells.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

The concentration of the SPP that causes a 50% reduction in cell viability (IC50) can be determined.

-

The logical relationship for assessing SPP candidates is outlined below:

Conclusion

Skin-penetrating peptides hold significant promise as enhancers for transdermal drug delivery. Their unique physicochemical properties and mechanisms of action allow for the transport of a variety of molecules across the skin barrier. A thorough understanding of their characteristics, coupled with rigorous experimental evaluation using standardized protocols for permeation, visualization, and safety, is essential for the successful development of novel and effective transdermal therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. expert.taylors.edu.my [expert.taylors.edu.my]

- 2. Transdermal Properties of Cell-Penetrating Peptides: Applications and Skin Penetration Mechanisms. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transdermal Properties of Cell-Penetrating Peptides: Applications and Skin Penetration Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Conjugating SPACE Peptide to siRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the effective delivery of siRNA to target cells remains a significant challenge due to its size, negative charge, and susceptibility to degradation. Cell-penetrating peptides (CPPs) have emerged as promising vectors to overcome these barriers. The Skin Penetrating and Cell Entering (SPACE) peptide, with the sequence ACTGSTQHQCG (disulfide bridge between Cys2 and Cys10), has been identified as an effective carrier for topical and cellular delivery of siRNA and other macromolecules[1]. These application notes provide detailed protocols for the synthesis of the SPACE peptide, its conjugation to siRNA, and subsequent in vitro and in vivo applications.

Synthesis and Purification of this compound

The this compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry[2][].

Experimental Protocol: Solid-Phase Synthesis of this compound

Materials and Reagents:

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH)

-

Rink Amide MBHA resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

-

Oxidation buffer: 0.1 M ammonium bicarbonate, pH 8.5

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. d. Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (G, C(Trt), Q(Trt), H(Trt), Q(Trt), T(tBu), S(tBu), G, T(tBu), C(Trt), A).

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the solution gently, open to the air, for 24-48 hours to allow the formation of the disulfide bond between the two cysteine residues. c. Monitor the cyclization process by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.

-

Purification: a. Lyophilize the cyclized peptide solution. b. Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). c. Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. d. Collect the fractions containing the pure peptide.

-

Characterization and Quantification: a. Confirm the identity and purity of the this compound using mass spectrometry and analytical RP-HPLC. b. Quantify the purified peptide by UV absorbance at 280 nm or by a peptide quantification assay. c. Lyophilize the pure peptide and store it at -20°C or -80°C.

siRNA Modification for Conjugation

For covalent conjugation, the siRNA needs to be synthesized with a reactive handle. Amine-modified siRNAs are commonly used for conjugation to peptides.

Protocol: Synthesis of Amine-Modified siRNA

Amine-modified siRNAs can be commercially sourced or synthesized using standard solid-phase oligonucleotide synthesis with an appropriate amino-modifier phosphoramidite at the desired position (e.g., 5' or 3' end of the sense or antisense strand). It is generally recommended to conjugate the peptide to the sense strand to minimize interference with the antisense strand's function in the RISC complex[4].

Table 1: Commonly Used siRNA Modifications for Enhanced Stability

| Modification Type | Purpose | Reference(s) |

| Phosphorothioate (PS) backbone | Increases nuclease resistance. | [2] |

| 2'-O-Methyl (2'-OMe) | Enhances nuclease resistance and reduces immunogenicity. | |

| 2'-Fluoro (2'-F) | Improves binding affinity and nuclease resistance. |

Conjugation of this compound to siRNA

Several chemical strategies can be employed for conjugating the this compound to an amine-modified siRNA. The choice of linker and chemistry can impact the stability and biological activity of the conjugate. Here, we describe a common method using an NHS ester crosslinker to form a stable amide bond.

Experimental Protocol: Amide Bond Conjugation using an NHS-ester Crosslinker

This protocol is based on established methods for peptide-oligonucleotide conjugation.

Materials and Reagents:

-

Purified, lyophilized this compound

-

Amine-modified siRNA

-

Bifunctional crosslinker with an NHS ester and another reactive group (e.g., maleimide if the peptide has a free cysteine, or another NHS ester for reaction with the peptide's N-terminal amine) or a homobifunctional NHS ester crosslinker like BS3 (bis(sulfosuccinimidyl)suberate).

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification: Ion-exchange or reverse-phase HPLC

-

Characterization: Gel electrophoresis (e.g., PAGE), mass spectrometry

Procedure:

-

siRNA Modification with Crosslinker: a. Dissolve the amine-modified siRNA in the reaction buffer. b. Add the NHS-ester crosslinker (e.g., BS3) in a 10-20 fold molar excess to the siRNA. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess crosslinker using a desalting column or ethanol precipitation.

-

Conjugation of Activated siRNA to this compound: a. Immediately add the purified, activated siRNA to a solution of the this compound in the reaction buffer. A 1.5 to 2-fold molar excess of the peptide is recommended. b. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

-

Purification of the Conjugate: a. Purify the this compound-siRNA conjugate from unconjugated peptide and siRNA using HPLC. Anion-exchange HPLC is often effective at separating the negatively charged siRNA and conjugate from the neutral or slightly positive peptide. RP-HPLC can also be used. b. Collect the fractions corresponding to the conjugate.

-

Characterization of the Conjugate: a. Confirm the successful conjugation by running the purified product on a polyacrylamide gel. The conjugate should show a shift in mobility compared to the unconjugated siRNA. b. Determine the molecular weight of the conjugate using mass spectrometry to confirm the 1:1 conjugation.

-

Annealing (if single strands were conjugated): If the conjugation was performed on a single strand of the siRNA, anneal it with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Storage: Store the purified conjugate in an RNase-free buffer at -80°C.

Table 2: Overview of Peptide-siRNA Conjugation Chemistries

| Conjugation Chemistry | Functional Groups Required | Linkage Formed | Stability | Reference(s) |

| Amide Bond Formation | Amine and Carboxylic Acid (activated as NHS ester) | Amide | Stable | |

| Thioether Bond Formation | Thiol and Maleimide | Thioether | Stable | |

| Disulfide Bond Formation | Thiol and Thiol (or activated thiol) | Disulfide | Reducible (cleavable in cells) | |

| Click Chemistry | Alkyne and Azide | Triazole | Stable |

In Vitro and In Vivo Applications of this compound-siRNA Conjugates

The primary application of this compound-siRNA conjugates is to facilitate the delivery of siRNA into cells to achieve gene silencing.

Cellular Uptake and Gene Silencing Pathway

The this compound is thought to mediate cellular entry primarily through macropinocytosis, an endocytic pathway.

References

- 1. pnas.org [pnas.org]

- 2. Synthesis of siRNAs incorporated with cationic peptides R8G7 and R8A7 and the effect of the modifications on siRNA properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05919F [pubs.rsc.org]

- 4. Synthesis of peptide–siRNA conjugates via internal sulfonylphosphoramidate modifications and evaluation of their in vitro activity - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Topical Hyaluronic Acid Delivery: Application Notes and Protocols for SPACE Peptide Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical delivery of high molecular weight macromolecules such as hyaluronic acid (HA) is a significant challenge in dermatology and cosmetology due to the barrier function of the stratum corneum. The SPACE (Skin Penetrating and Cell Entering) peptide is a novel penetration enhancer that facilitates the non-invasive delivery of macromolecules into the deeper layers of the skin.[1] This document provides detailed application notes and protocols for the formulation of a SPACE peptide-based ethosomal system for the enhanced topical delivery of hyaluronic acid.

The SPACE-ethosomal system (SES) is a lipid vesicle-based carrier that encapsulates HA and is decorated with the this compound.[2] This formulation has been shown to significantly enhance the penetration of HA into both the epidermis and dermis, offering a promising platform for various applications, including anti-aging treatments, wound healing, and management of skin diseases.[2][3] In vivo studies in mice have demonstrated a 5-fold increase in dermal penetration of HA with the SES formulation compared to a control solution.[2]

Mechanism of Action

The this compound enhances skin penetration through a transcellular pathway. It interacts with keratin in the corneocytes, which helps in partitioning the payload into these cells. The peptide also facilitates entry into various skin cells, including keratinocytes and fibroblasts, likely via macropinocytosis. The ethosomal formulation, containing ethanol, further contributes to the penetration enhancement by fluidizing the lipids of the stratum corneum. The synergistic action of the this compound and the ethosomal carrier leads to a significant increase in the dermal delivery of encapsulated hyaluronic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the SPACE-ethosomal system for hyaluronic acid delivery.

Table 1: In Vitro Hyaluronic Acid Penetration Enhancement

| Formulation | Skin Type | Penetration Enhancement (fold increase vs. PBS) | Percentage of Applied Dose Penetrated (24h) | Reference |

| SES (5 mg/mL this compound, pH 4.0) | Porcine | 7.8 ± 1.1 | 9.3% ± 1.2% | |

| Ethosomes (no this compound) | Porcine | 3.2 ± 0.6 | - | |

| 1:1 PBS:Ethanol | Porcine | 5.9 ± 2.5 | - | |

| SES (5 mg/mL this compound, pH 4.0) | Human | Deep penetration into epidermis and dermis observed | - |

Table 2: In Vivo Hyaluronic Acid Penetration Enhancement in SKH1 Hairless Mice

| Formulation | Penetration Enhancement (fold increase vs. PBS) | Reference |

| SES (5 mg/mL this compound, pH 4.0) | 5 |

Table 3: Effect of this compound Concentration on Hyaluronic Acid Penetration (In Vitro, Porcine Skin)

| This compound Concentration | Percentage of Applied Dose Penetrated | Reference |

| 2 mg/mL | 3.4% ± 0.5% | |

| 5 mg/mL | 9.3% ± 1.2% | |

| 10 mg/mL | 6.9% ± 0.7% |

Table 4: Physicochemical Properties of the SPACE-Ethosomal System (SES) Formulation

| Parameter | Value | Reference |

| Mean Diameter | ~110 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Stability at 4°C | Stable for at least 28 days |

Experimental Protocols

Protocol 1: Preparation of the SPACE-Ethosomal System (SES) for Hyaluronic Acid Delivery

This protocol details the preparation of the this compound-conjugated ethosomal formulation encapsulating hyaluronic acid.

Materials:

-

This compound

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000] (POPE-PEG-NHS)

-

Soybean phosphatidylcholine

-

Cholesterol

-

Hyaluronic acid (HA, MW: 200–325 kDa)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Conjugation of this compound to Phospholipid:

-

Dissolve this compound and POPE-PEG-NHS in PBS at a molar ratio of 1:1.

-

React for 4 hours at room temperature to allow for the conjugation of the peptide to the phospholipid. The efficiency of this conjugation is typically greater than 90%.

-

-

Preparation of the Lipid Film:

-

Dissolve soybean phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.

-

Add the this compound-POPE-PEG conjugate to the lipid solution.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

-

Hydration and Ethosome Formation:

-

Hydrate the lipid film with a solution of hyaluronic acid (1 mg/mL) in a 1:1 (v/v) mixture of PBS and ethanol.

-

Vortex the mixture until the lipid film is fully suspended, forming the ethosomal suspension.

-

-

Sonication and Extrusion:

-

Sonicate the ethosomal suspension in a bath sonicator for 5 minutes to reduce the vesicle size.

-

Extrude the suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to obtain a homogenous population of vesicles.

-

-

Purification:

-

Dialyze the final formulation against PBS for 24 hours using a 10 kDa MWCO dialysis membrane to remove any unconjugated peptide and unencapsulated hyaluronic acid.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the vesicles.

-

Quantify the amount of encapsulated hyaluronic acid using a suitable assay.

-

Protocol 2: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol describes the methodology for assessing the penetration of hyaluronic acid from the SES formulation through ex vivo skin.

Materials:

-

Full-thickness porcine or human skin

-

Franz diffusion cells

-

SES formulation containing hyaluronic acid

-

Control formulations (e.g., HA in PBS)

-

Phosphate-buffered saline (PBS) as the receptor medium

-

Syringes and needles

-

Microtome or dermatome

Procedure:

-

Skin Preparation:

-

Obtain fresh full-thickness skin (porcine back skin or human abdominal skin).

-

Remove subcutaneous fat and connective tissue.

-

Cut the skin into sections suitable for mounting on the Franz diffusion cells.

-

-

Franz Diffusion Cell Setup:

-

Mount the skin sections on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor medium at 37°C using a circulating water bath to mimic physiological conditions.

-

Allow the skin to equilibrate for 30 minutes.

-

-

Application of Formulation:

-

Apply a known quantity of the SES formulation or control formulation to the surface of the skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor medium.

-

Replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS after each sampling.

-

-

Skin Analysis:

-

At the end of the experiment (e.g., 24 hours), dismount the skin from the Franz diffusion cells.

-

Separate the epidermis from the dermis.

-

Extract the hyaluronic acid from the different skin layers (stratum corneum, epidermis, and dermis) using an appropriate method.

-

-

Quantification:

-

Analyze the amount of hyaluronic acid in the collected receptor medium samples and skin extracts using a suitable analytical method (e.g., ELISA, HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of hyaluronic acid penetrated into the receptor medium and retained in the different skin layers over time.

-

Determine the penetration enhancement ratio by comparing the results from the SES formulation to the control formulations.

-

Visualizations

Caption: Experimental workflow for SES-HA formulation and in vitro testing.

Caption: Putative signaling pathway of topically delivered Hyaluronic Acid.

References

In Vitro Skin Penetration Assay Using SPACE Peptide: Application Notes and Protocols

Introduction

Transdermal drug delivery offers a non-invasive alternative to conventional methods, avoiding first-pass metabolism and allowing for sustained release. However, the skin's outermost layer, the stratum corneum (SC), presents a formidable barrier to the penetration of many therapeutic agents, especially macromolecules. Skin penetrating peptides (SPPs) are a promising class of enhancers that can facilitate the delivery of molecules across the skin. The Skin Permeating and Cell Entering (SPACE) peptide is a notable SPP designed to enhance the topical delivery of cargo molecules, such as hyaluronic acid and Cyclosporine A, into the epidermis and dermis.[1][2][3] This application note provides a detailed protocol for conducting an in vitro skin penetration assay using the SPACE peptide, primarily employing the Franz diffusion cell system, a gold-standard method for studying percutaneous absorption.[4][5]

Mechanism of Action

The this compound enhances skin penetration primarily through a transcellular pathway. Unlike some chemical enhancers that disrupt the skin's lipid barrier, SPPs like the this compound interact with skin proteins. The proposed mechanism involves the peptide enhancing the partitioning of its cargo into the keratin-rich corneocytes by concurrently binding with both keratin and the cargo molecule. This interaction facilitates the transport of the cargo across the stratum corneum and into the deeper layers of the skin. Studies have shown that the this compound does not significantly alter the skin's lipid barrier. Furthermore, it can facilitate the entry of cargo into various skin cells, including keratinocytes and fibroblasts, likely through a macropinocytosis pathway.

Experimental Protocols

This section details the methodology for an in vitro skin penetration study using a Franz diffusion cell setup.

Materials and Reagents

-

Skin Tissue: Full-thickness porcine or human skin. Porcine skin is often used as a model due to its similarity to human skin.

-

This compound Formulation: this compound co-formulated with the active pharmaceutical ingredient (API) or cargo molecule (e.g., Hyaluronic Acid). The optimal concentration of this compound may need to be determined empirically, with studies showing efficacy at concentrations around 5 mg/mL.

-

Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12.0 mL).

-

Receptor Solution: Phosphate Buffered Saline (PBS), pH 7.4, is commonly used. The solution should be degassed before use to prevent bubble formation.

-

Control Formulations:

-

API in a standard vehicle (e.g., PBS) without this compound.

-

Vehicle alone (negative control).

-

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or another suitable quantitative method for the API.

-

Water bath with circulator and magnetic stir plate.

-

Syringes, needles, and collection vials.

-

Parafilm or other occlusion material.

-

Scalpel, forceps, and other dissection tools.

Skin Preparation

-

Thaw frozen skin samples at room temperature.

-

Carefully remove any subcutaneous fat and connective tissue from the dermal side using a scalpel.

-

Cut the skin into sections appropriately sized for the Franz diffusion cells.

-

Equilibrate the skin sections in PBS for 30 minutes before mounting.

Franz Diffusion Cell Assay Protocol

-

Cell Setup:

-

Assemble the Franz diffusion cells. Ensure the receptor chamber is clean and dry.

-

Fill the receptor chamber with pre-warmed (37°C), degassed PBS, ensuring no air bubbles are trapped beneath the skin.

-

Place a small magnetic stir bar in the receptor chamber.

-

-

Skin Mounting:

-

Mount the prepared skin section onto the Franz cell with the stratum corneum side facing up, exposed to the donor compartment.

-

Clamp the donor and receptor compartments together securely.

-

Allow the mounted skin to equilibrate for 30 minutes in the system.

-

-

Application of Formulation:

-

Apply a precise amount of the this compound formulation (and control formulations on separate cells) to the skin surface in the donor chamber.

-

For finite dose studies, a small volume (e.g., 5-10 µL/cm²) is applied. For infinite dose studies, the donor chamber is filled.

-

If required by the study design, occlude the donor chamber with parafilm.

-

-

Sampling:

-

Maintain the receptor solution at 37±1°C with constant stirring throughout the experiment.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor chamber via the sampling arm.

-

Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of the API using a validated analytical method like HPLC.

-

-

Mass Balance:

-

At the end of the experiment (e.g., 24 hours), dismantle the setup.

-

Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.

-

Extract the API from the skin tissue (epidermis and dermis separately, if required) to determine the amount retained.

-